molecular formula C13H21ClN2O3S B1500810 N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride CAS No. 1185317-97-8

N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride

Cat. No.: B1500810
CAS No.: 1185317-97-8
M. Wt: 320.84 g/mol
InChI Key: GJGUQRCQTGAXFO-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C13H21ClN2O3S and a molecular weight of 320.84 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride typically involves the reaction of 4-(piperidin-4-yloxy)benzenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. The process generally includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Synthesis and Preparation

The synthesis of N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride typically involves the reaction of 4-(piperidin-4-yloxy)benzenesulfonyl chloride with dimethylamine. This reaction is generally conducted in organic solvents such as dichloromethane or tetrahydrofuran under controlled conditions to ensure high purity and yield.

Biochemical Assays and Enzyme Inhibition

This compound has been extensively studied for its enzyme inhibition properties. It acts primarily as an enzyme inhibitor, interacting with active sites on enzymes to modulate their activity. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects against diseases where these enzymes play critical roles .

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (nM)Reference
N,N-Dimethyl-4-(piperidin-4-yloxy)benzenesulfonamideEGFR12
Analog 1EGFR-L858R/T790M5.51
Analog 2Other Kinases>100

The compound has shown promising results in inhibiting key signaling pathways involved in cancer progression, particularly the epidermal growth factor receptor (EGFR) pathway .

Drug Discovery

This compound is being investigated as a lead compound in drug discovery due to its ability to modulate receptor functions and inhibit specific enzymes. Its unique chemical structure allows it to interact with various biological targets, making it suitable for developing new therapeutic agents .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic effects against various diseases, including cancer and inflammatory conditions. The compound's sulfonamide group is particularly relevant for its interactions with biological targets .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide
  • N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide sulfate
  • N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide phosphate

Uniqueness

N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Biological Activity

N,N-Dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride (CAS No. 1185317-97-8) is a sulfonamide compound with potential applications in medicinal chemistry and biological research. Its structure features a piperidine moiety, which is known for enhancing biological activity through interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

  • Molecular Formula: C13H21ClN2O3S
  • Molecular Weight: 320.84 g/mol

The synthesis typically involves the reaction of 4-(piperidin-4-yloxy)benzenesulfonyl chloride with dimethylamine, often conducted in organic solvents like dichloromethane or tetrahydrofuran under controlled conditions.

This compound acts primarily as an enzyme inhibitor. The compound's sulfonamide group can interact with active sites on enzymes, leading to inhibition of their activity. This interaction can modulate various biochemical pathways, potentially resulting in therapeutic effects against diseases where these enzymes play a critical role .

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant enzyme inhibition activity. For instance, it has been tested against various enzymes involved in cancer progression and inflammatory responses. Specific studies have demonstrated that analogs of this compound can inhibit key signaling pathways such as the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (nM)Reference
N,N-Dimethyl-4-(piperidin-4-yloxy)benzenesulfonamideEGFR12
Analog 1EGFR-L858R/T790M5.51
Analog 2Other Kinases>100

Cellular Assays

Cellular assays have shown that this compound can induce apoptosis in cancer cell lines. For example, in studies involving MCF-7 and MDA-MB-231 breast cancer cells, the compound exhibited growth inhibition comparable to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Table 2: Antiproliferative Activity

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
MCF-79.465-FU17.02
MDA-MB-2311.755-FU11.73

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Treatment : A study demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis in breast cancer models, suggesting its potential as a treatment option .
  • Inflammatory Diseases : Research has indicated that sulfonamide derivatives can modulate inflammatory responses, making them candidates for treating conditions like rheumatoid arthritis and other autoimmune diseases .

Safety and Toxicology

While specific acute toxicity data for this compound is limited, general safety assessments indicate that compounds in this class typically exhibit low toxicity profiles at therapeutic doses . Long-term studies are necessary to fully understand the safety margins and potential side effects.

Properties

IUPAC Name

N,N-dimethyl-4-piperidin-4-yloxybenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S.ClH/c1-15(2)19(16,17)13-5-3-11(4-6-13)18-12-7-9-14-10-8-12;/h3-6,12,14H,7-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGUQRCQTGAXFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671375
Record name N,N-Dimethyl-4-[(piperidin-4-yl)oxy]benzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185317-97-8
Record name N,N-Dimethyl-4-[(piperidin-4-yl)oxy]benzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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